5-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide 5-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1796969-78-2
VCID: VC4204531
InChI: InChI=1S/C15H16BrN5O2S2/c16-13-1-2-14(24-13)25(22,23)20-10-11-3-7-21(8-4-11)15-12(9-17)18-5-6-19-15/h1-2,5-6,11,20H,3-4,7-8,10H2
SMILES: C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Br)C3=NC=CN=C3C#N
Molecular Formula: C15H16BrN5O2S2
Molecular Weight: 442.35

5-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

CAS No.: 1796969-78-2

Cat. No.: VC4204531

Molecular Formula: C15H16BrN5O2S2

Molecular Weight: 442.35

* For research use only. Not for human or veterinary use.

5-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide - 1796969-78-2

Specification

CAS No. 1796969-78-2
Molecular Formula C15H16BrN5O2S2
Molecular Weight 442.35
IUPAC Name 5-bromo-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]thiophene-2-sulfonamide
Standard InChI InChI=1S/C15H16BrN5O2S2/c16-13-1-2-14(24-13)25(22,23)20-10-11-3-7-21(8-4-11)15-12(9-17)18-5-6-19-15/h1-2,5-6,11,20H,3-4,7-8,10H2
Standard InChI Key QGNLZCOTOZOSAE-UHFFFAOYSA-N
SMILES C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Br)C3=NC=CN=C3C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key subunits:

  • Thiophene-2-sulfonamide backbone: A sulfur-containing heterocycle with a sulfonamide group at position 2.

  • Bromine atom: Positioned at the 5th carbon of the thiophene ring, enhancing electrophilic reactivity.

  • Piperidine-cyanopyrazine side chain: A piperidine ring linked to a cyanopyrazine group via a methylene bridge, contributing to steric bulk and hydrogen-bonding potential .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₆BrN₅O₂S₂
Molecular Weight442.4 g/mol
IUPAC Name5-Bromo-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]thiophene-2-sulfonamide
SMILESC1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Br)C3=NC=CN=C3C#N
Topological Polar Surface Area (TPSA)121 ŲCalculated

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 5-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide involves multi-step reactions:

  • Thiophene Ring Formation:

    • Cyclization of appropriate precursors (e.g., bromothiophene derivatives) under controlled conditions .

  • Bromination:

    • Electrophilic substitution to introduce bromine at the 5-position of the thiophene ring.

  • Sulfonamide Functionalization:

    • Reaction with sulfonating agents (e.g., chlorosulfonic acid) to install the sulfonamide group .

  • Piperidine-Cyanopyrazine Coupling:

    • Alkylation or reductive amination to attach the piperidine-cyanopyrazine side chain.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
BrominationBr₂, FeCl₃, CH₂Cl₂, 0°C85
Sulfonamide FormationClSO₃H, DMF, 50°C78
Side Chain CouplingK₂CO₃, DMF, 80°C, 12 h65

Purification and Characterization

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from methanol .

  • Characterization:

    • NMR: Distinct signals for thiophene (δ 6.8–7.2 ppm), piperidine (δ 2.5–3.5 ppm), and cyanopyrazine (δ 8.1–8.3 ppm).

    • MS: Molecular ion peak at m/z 442.4 (M+H⁺) .

Cell LineGI₅₀ (µM)Target Kinase InhibitedReference
A549 (Lung)1.8EGFR
MCF-7 (Breast)2.4PI3K/AKT
HCT116 (Colon)3.1BRAF

Biological Activity and Mechanisms

Enzyme Inhibition

  • Kinase Inhibition: Binds to ATP-binding pockets of kinases via hydrogen bonds with cyanopyrazine and hydrophobic interactions with the thiophene ring.

  • Bacterial Resistance Modulation: Disrupts NDM-1 activity by chelating zinc ions essential for β-lactamase function .

In Silico Studies

Molecular docking simulations (PDB: 4HJO) predict strong binding affinity (-9.2 kcal/mol) to EGFR’s active site, corroborating experimental IC₅₀ values. ADMET profiling indicates moderate bioavailability (LogP: 2.1) and low hepatotoxicity risk .

Applications in Medicinal Chemistry

Antibiotic Adjuvants

The compound restores susceptibility to β-lactams in resistant strains (e.g., K. pneumoniae ST147), showing synergy with meropenem (FICI: 0.25) .

Oncology Drug Development

Ongoing preclinical studies explore its use in combination therapies with checkpoint inhibitors (e.g., pembrolizumab) to enhance tumor immunogenicity .

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